molecular formula C17H14N4O2S2 B2655491 N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide CAS No. 671199-63-6

N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide

Cat. No. B2655491
M. Wt: 370.45
InChI Key: WFPJQCOAZQLCNS-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C17H14N4O2S2 and its molecular weight is 370.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide and its derivatives have been synthesized for their potential antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from similar structures have been tested against various bacteria and fungi, demonstrating promising results in inhibiting the growth of pathogens like Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Baviskar, Khadabadi, & Deore, 2013); (Saravanan et al., 2010).

Anticancer Potential

Research has also focused on the anticancer potential of these compounds. Various derivatives have been evaluated for their activity against cancer cell lines, including human lung adenocarcinoma cells. Some compounds have shown high selectivity and induced apoptosis in cancer cells, highlighting their potential as anticancer agents (Evren et al., 2019); (Lesyk et al., 2007).

Molecular and Crystal Structure Analysis

The structural analysis of N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide derivatives has provided insights into their molecular and crystal structures. Such studies are crucial for understanding the compound's properties and mechanisms of action. For example, the analysis of a similar compound revealed its molecular orientation and the formation of hydrogen-bonded two-dimensional frameworks in the crystal structure, which could influence its biological activities (Zareef, Iqbal, Arfan, & Parvez, 2008).

Insecticidal Properties

Some studies have expanded into evaluating the insecticidal properties of thiazole derivatives against agricultural pests. Research in this area aims to develop new, effective compounds for pest control. The synthesis and assessment of these compounds against the cotton leafworm, Spodoptera littoralis, have shown promising insecticidal activities, offering potential applications in agriculture (Fadda et al., 2017).

Optoelectronic Properties

Investigations into the optoelectronic properties of thiazole-based polythiophenes, incorporating N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide structures, have shown potential for applications in electronic and photonic devices. These studies focus on the synthesis, characterization, and evaluation of the conducting polymers derived from such compounds, highlighting their utility in developing new materials for technological applications (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c22-15(18-9-13-7-4-8-23-13)11-25-17-20-19-16-21(17)14(10-24-16)12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPJQCOAZQLCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide

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